N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline
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Overview
Description
“N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline” is a complex organic compound. It likely contains a benzene ring due to the presence of “benzenesulfonyl” in its name . The “4-methylaniline” part suggests that it has an aniline (a benzene ring with an amino group) with a methyl group on the 4th carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzenesulfonyl groups and the methylaniline group . The exact process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups . The benzenesulfonyl groups would likely be attached to a double bond (ethenyl), and the 4-methylaniline group would be attached to the nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzenesulfonyl and methylaniline groups . These groups could potentially participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzenesulfonyl and methylaniline groups . These groups could potentially affect properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Catalysis and Polymerization
- Palladium aryl sulfonate phosphine catalysts have been developed for the copolymerization of acrylates with ethene, indicating the role of sulfonyl-containing compounds in facilitating high molecular weight polymer formation in high yields. This application suggests that sulfonyl compounds could be instrumental in polymer chemistry and materials science (Skupov et al., 2007).
Photophysics and Luminescence
- Research on 2,5-bis(phenylethynyl)thiophenes (BPETs) has provided insights into the synthesis, photophysics, and molecular structures of luminescent compounds, highlighting the potential of sulfonyl and related compounds in the development of new materials for optoelectronic applications (Siddle et al., 2007).
Corrosion Inhibition
- A Schiff base derivative with more than one pyridine ring and two benzene rings, showing corrosion inhibition properties in 1.0 M HCl for mild steel, underscores the utility of sulfonyl-bearing compounds in protecting metals against corrosion, which is crucial in industrial applications (Ji et al., 2016).
Coordination Polymer Networks
- The assembly of a rigid linear spacer and a square planar metal node has led to the formation of three isomeric framework networks with different topological features, indicating the structural versatility of sulfonyl-containing compounds in constructing complex molecular architectures (Shin et al., 2003).
Fluorescence Quenching and Sensing
- The fluorescence quenching of 1, 4-bis[2-(2-methylphenyl)ethenyl]-benzene (Bis-MSB) by carbon tetrachloride (CCl4) and aniline, showcasing the potential of sulfonyl and related compounds in fluorescence-based sensing and molecular detection applications (Thipperudrappa et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-17-12-14-18(15-13-17)22-16-21(27(23,24)19-8-4-2-5-9-19)28(25,26)20-10-6-3-7-11-20/h2-16,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQNVPRKCYTURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline |
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